molecular formula C14H12N2O2S2 B2727960 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-35-0

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Katalognummer: B2727960
CAS-Nummer: 860651-35-0
Molekulargewicht: 304.38
InChI-Schlüssel: DEWUTGDSFKAZLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring system. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Eigenschaften

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-18-10-4-2-9(3-5-10)11-7-19-13(15-11)6-14-16-12(17)8-20-14/h2-5,7-8,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWUTGDSFKAZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves the formation of the thiazole ring through cyclization reactions. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Analyse Chemischer Reaktionen

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Biological Activities

The thiazole ring structure is known for contributing to a wide range of biological activities. Research has shown that compounds similar to 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exhibit:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. For example, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Thiazole derivatives have been investigated for their potential as anticancer agents. Research shows that they can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and mitochondrial dysfunction .

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeTarget Organisms/CellsReference
AntimicrobialE. coli, S. aureus
AnticancerMCF7 (breast cancer)
Anti-inflammatoryVarious
AntioxidantCellular models

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various thiazole derivatives and assessed their antimicrobial efficacy against common pathogens. The results indicated that certain compounds exhibited MIC values as low as 10 µg/mL against S. aureus .
  • Anticancer Activity Assessment : Another study evaluated the anticancer potential of synthesized thiazole compounds against MCF7 cell lines using the Sulforhodamine B assay. The findings revealed that specific derivatives significantly inhibited cell proliferation compared to standard chemotherapeutics .

Table 2: Case Study Results

Study FocusCompound TestedResult
AntimicrobialThiazole Derivative AMIC = 10 µg/mL (S. aureus)
AnticancerThiazole Derivative BIC50 = 15 µM (MCF7)

Wirkmechanismus

The mechanism of action of 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA or proteins, leading to the disruption of cellular processes and inducing cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol include other thiazole derivatives such as:

The uniqueness of 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biologische Aktivität

The compound 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (CAS Number: 6223-41-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O1S2C_{15}H_{14}N_{2}O_{1}S_{2}, with a molecular weight of approximately 298.41 g/mol. The structure contains two thiazole rings and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHeLa1.61 ± 1.92
Compound BA-4311.98 ± 1.22
2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol MCF7TBD

The structure–activity relationship (SAR) studies indicate that the presence of electron-donating groups like methoxy enhances the compound's activity against tumor cells by improving solubility and binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies suggest that 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of thiazole derivatives. Compounds structurally related to 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol have demonstrated efficacy in reducing seizure activity in animal models.

Study on Anticancer Properties

A study published in MDPI explored various thiazole derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs to 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol showed promising results against several cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics .

Study on Antimicrobial Efficacy

In another research article focusing on antimicrobial activity, thiazole derivatives were screened against a panel of bacterial strains. The study found that 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exhibited potent activity against multidrug-resistant strains .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield
1H₂SO₄, thioureaEtOHReflux60–70%
2NaBH₄, DMFTHF0–25°C45–55%

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on thiazole rings (δ 6.8–7.5 ppm for aromatic protons, δ 4.0–4.5 ppm for methylene bridges) .
    • ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and methoxy (OCH₃, δ 55 ppm) groups.
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C-S bond in thiazole: ~1.74 Å, as in ) .
  • Elemental Analysis: Validates purity (e.g., C: 52.3%, H: 3.5%, N: 12.1%, S: 18.4%) .

Basic: What preliminary assays assess its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
  • Docking Studies: Predict binding to targets (e.g., HIV-1 protease or bacterial enzymes) using AutoDock Vina. shows compound 9c binding to active sites with ΔG = -8.2 kcal/mol .
  • Cytotoxicity Screening: Use MTT assay on HEK-293 or HeLa cells (IC₅₀ > 50 μM suggests low toxicity) .

Advanced: How can synthetic yield be optimized?

Methodological Answer:
Key variables include:

  • Catalyst Selection: Cu(I) vs. Ru(II) catalysts for click chemistry (Cu(I) improves yield by 20% in ) .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during methylene bridge formation .

Data Contradiction Note:
reports higher yields (75%) for similar thiazoles using microwave-assisted synthesis, suggesting alternative heating methods may improve efficiency .

Advanced: How are structural ambiguities resolved when spectroscopic data conflicts?

Methodological Answer:

  • X-ray vs. NMR Discrepancies: If NMR suggests a tautomeric form (e.g., thione vs. thiol), single-crystal X-ray analysis (as in ) provides definitive bond orders .
  • Dynamic NMR: Detect rotational barriers in methylene bridges (e.g., coalescence temperature studies).
  • DFT Calculations: Compare computed vs. experimental IR spectra to validate tautomers .

Advanced: What strategies explore structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation: Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups. shows nitro groups enhance antibacterial activity by 30% .
  • Bioisosteric Replacement: Swap thiazole with oxadiazole (see for analog synthesis) .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bonding moieties .

Advanced: How to address discrepancies between computational docking and experimental bioactivity?

Methodological Answer:

  • Solvent Accessibility in Docking: Include explicit water molecules in AutoDock simulations to improve binding affinity predictions .
  • Proteolytic Stability Testing: Use LC-MS to confirm compound integrity in assay buffers (degradation products may explain low activity).
  • Allosteric Site Exploration: Expand docking grids to non-canonical binding pockets (e.g., ’s compound 9g binds an alternate site with ΔG = -7.5 kcal/mol) .

Safety: What precautions are required for handling this compound?

Methodological Answer:

  • GHS Hazards: Skin irritation (Category 2), eye damage (Category 2A), and respiratory toxicity (Category 3) per analogs in .
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Storage: Inert atmosphere (N₂), desiccated at -20°C to prevent oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.